cyclo(Arg-Gly-Asp-D-Phe-Cys)

Integrin αvβ3 Binding Affinity IC50

Standard linear RGD peptides degrade within hours in serum, confounding long-term adhesion assays. This conformationally constrained cyclic RGDfC provides sustained integrin blockade with >80% intact peptide after 24h in 10% FBS. - 0.61 nM IC50 for αvβ3 (4.3-fold > c(RGDfK)) - 13.8-fold αvβ3/αvβ5 selectivity vs 3.2-fold for c(RGDfK) - Free thiol (Cys) enables site-specific maleimide conjugation to DSPE-PEG liposomes - Validated in PET/MR dual-modality imaging & nanoparticle targeting

Molecular Formula C24H34N8O7S
Molecular Weight 578.6 g/mol
Cat. No. B12403625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo(Arg-Gly-Asp-D-Phe-Cys)
Molecular FormulaC24H34N8O7S
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)/t14-,15+,16-,17-/m0/s1
InChIKeyWNYJVAMZRBTOPE-YVSFHVDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c(RGDfC) Technical Baseline for αvβ3 Research


Cyclo(Arg-Gly-Asp-D-Phe-Cys), commonly abbreviated as c(RGDfC), is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) motif, which confers high binding affinity for the αvβ3 integrin receptor [1]. This compound is widely employed as a molecular targeting agent in oncology research due to the overexpression of αvβ3 on tumor vasculature and various cancer cell types . Its cyclic structure, formed via a disulfide bond between the cysteine residues, provides enhanced conformational rigidity and metabolic stability compared to linear RGD analogs, making it a preferred ligand for in vitro and in vivo targeting applications [1].

Targetαvβ3 integrin ligand for molecular imaging and nanoparticle delivery research
StructureCyclic pentapeptide; cyclic backbone reported to improve proteolytic resistance vs linear RGD
ConjugationC-terminal cysteine enables site-specific thiol-based conjugation for oriented ligand presentation

Why Generic RGD Peptides Cannot Replace c(RGDfC)


Substituting Cyclo(Arg-Gly-Asp-D-Phe-Cys) with a linear RGD peptide or a different cyclic analog introduces significant experimental variability due to profound differences in binding affinity, metabolic stability, and functional performance. Linear RGD peptides exhibit markedly lower affinity for αvβ3 integrin and are rapidly degraded in biological milieus, leading to inconsistent and often non-reproducible targeting results [1]. Even among cyclic RGD variants (e.g., c(RGDfV), c(RGDfK), c(RGDyK)), binding affinity varies substantially, with c(RGDfC) occupying a distinct position in the affinity hierarchy [1]. Furthermore, the unique thiol moiety of the C-terminal cysteine in c(RGDfC) enables site-specific conjugation chemistries that are not feasible with many other cyclic RGD peptides, directly impacting the design of targeted drug delivery systems and imaging probes [2]. These factors collectively preclude simple interchangeability and necessitate the use of the specific compound for experiments where defined affinity, stability, and conjugation capacity are critical.

Linear RGD peptides

Lack conformational constraint; reported 30‑fold lower solution stability and weaker integrin binding may compromise assay reproducibility and require empirical validation.

c(RGDfK) analog

Single amino acid substitution alters αvβ3 affinity and broadens αvβ5 activity; selectivity profile and receptor residence time may shift, confounding subtype‑specific readouts.

Conjugation chemistry

c(RGDfK) relies on amine‑reactive coupling, which may lack site‑specificity; batch‑to‑batch ligand orientation and stoichiometry may differ without dedicated characterization.

c(RGDfC) Comparative Evidence vs. RGD Analogs


αvβ3 Binding Affinity Advantage Over c(RGDfK)

In a standardized, cell-free ELISA-based assay, c(RGDfC) exhibited an IC50 for αvβ3 integrin in the range of 1.5 to 6 nM. This affinity is significantly superior to linear RGD peptides and places c(RGDfC) within a defined hierarchy among cyclic RGD pentapeptides: c(RGDfV) < c(RGDfK) < c(RGDyK) < c(RGDfC) [1]. This ranking is based on direct, side-by-side measurements under identical conditions [1].

Binding Affinity (αvβ3)
Head-to-head
IC50 0.61 nM
4.3‑fold higher than c(RGDfK) (2.6 nM)
Reported assay context; supports high‑affinity αvβ3 binding studies
ELISA‑like solid phase binding assay, homogeneous conditions
Integrin αvβ3 Binding Affinity IC50 Peptide Ranking

Integrin αvβ3/αvβ5 Selectivity Profile

In a comparative study of solution stability at 50°C, a cyclic RGD peptide (cyclo-(1,6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2) was found to be approximately 30-fold more stable than a linear RGD peptide (Arg-Gly-Asp-Phe-OH) at pH 7 [1]. While this study did not use the exact c(RGDfC) sequence, it provides a class-level inference for the stability advantage conferred by disulfide-bond cyclization on RGD peptides.

αvβ3/αvβ5 Selectivity
Head-to-head
c(RGDfC): ratio 13.8
c(RGDfK): ratio 3.2
4.3‑fold higher selectivity
Reported selectivity context; may provide cleaner αvβ3‑specific pharmacological interpretation
ELISA‑like assay, αvβ3 IC50 0.61 nM / αvβ5 8.4 nM vs 2.6/8.3 nM
Peptide Stability Degradation Kinetics pH 7 Aspartic Acid

Serum Stability Compared to Linear RGD Peptides

The cyclic structure of c(RGDfC) confers significant resistance to proteolytic degradation in serum. Specifically, assays demonstrate that >80% of the peptide remains intact after 24 hours of incubation at 37°C in 10% fetal bovine serum (FBS) [1]. This stability profile is characteristic of the cyclic RGD class and is markedly superior to linear RGD peptides.

Serum Stability
Cross‑study
>80% intact after 24 h
30‑fold more stable than linear RGD (class‑level)
Reported proteolytic resistance; supports long‑duration cell‑based and in vivo studies
10% FBS, 37 °C; class‑level inference for linear comparator
Serum Stability Proteolytic Degradation In Vitro Stability FBS

Site-Specific Conjugation via C-Terminal Cysteine

c(RGDfC) contains a unique C-terminal cysteine residue with a free thiol (-SH) group. This functional handle enables highly efficient and site-specific conjugation to maleimide-activated cargoes, including drugs, fluorophores, and nanoparticle surfaces . This contrasts with other commonly used cyclic RGD peptides like c(RGDfK), which require conjugation through a lysine amine group, or c(RGDfV), which lacks a readily conjugable handle. The thiol-maleimide reaction is highly selective and proceeds rapidly under mild aqueous conditions, preserving peptide bioactivity [1].

Site‑Specific Conjugation
Class‑level
C‑terminal cysteine enables thiol‑maleimide / click chemistry for oriented, stoichiometric attachment
Supports oriented ligand presentation and batch‑to‑batch reproducibility for targeted delivery research
Qualitative contrast to amine‑reactive c(RGDfK); data to verify for specific constructs
Site-Specific Conjugation Thiol-Maleimide Drug Delivery Nanoparticle Functionalization

c(RGDfC) High-Confidence Application Scenarios


αvβ3-Directed PET/SPECT Tracer Development

The high αvβ3 affinity (IC50 1.5-6 nM) and serum stability (>80% intact after 24h) of c(RGDfC) make it an ideal scaffold for developing radiolabeled imaging probes. Conjugation of chelators (e.g., DOTA) to the cysteine thiol enables stable radiolabeling with isotopes like 68Ga for positron emission tomography (PET), as demonstrated by the successful in vivo imaging of U87MG glioblastoma xenografts with a 68Ga-labeled DOTA-C-glyco-c(RGDfK) analog [1].

Nanoparticle and Liposome Functionalization for Targeted Delivery

The site-specific thiol group of c(RGDfC) facilitates its covalent attachment to the surface of drug-loaded nanoparticles or liposomes. This strategy leverages the peptide's αvβ3 targeting capability (IC50 1.5-6 nM) to enhance the accumulation of cytotoxic payloads in αvβ3-positive tumors, as evidenced by improved cellular uptake and cytotoxicity in Colon-26 murine colon carcinoma cells using cRGD-modified PEGylated liposomes [2].

αvβ3 Cell Adhesion Inhibition Assays

For experiments investigating integrin-mediated cell adhesion, spreading, or migration, c(RGDfC) provides a potent and well-characterized inhibitor. Its defined αvβ3 affinity (IC50 1.5-6 nM) allows for precise dose-response studies, while its enhanced solution stability ensures consistent activity throughout the assay duration, reducing data variability compared to less stable linear RGD peptides [3].

αvβ3 vs. αvβ5 Discrimination in Angiogenesis Studies

The unique cysteine thiol of c(RGDfC) can be used to create homodimeric or homotetrameric constructs via disulfide bond formation or bivalent crosslinkers. Multimerization of RGD peptides has been shown to dramatically increase binding avidity for αvβ3 integrin (e.g., IC50 of 10 nM for a DOTA-tetramer vs. 74 nM for a dimer), a principle that can be applied to c(RGDfC) to generate high-potency probes or therapeutics [4].

Application
Selection Property
Validation Focus
αvβ3‑directed PET/SPECT tracer development
High‑affinity αvβ3 binding profile
Tumor accumulation evaluation vs non‑targeted controls
Nanoparticle/liposome functionalization
C‑terminal cysteine for oriented conjugation
Ligand density and batch reproducibility
Cell adhesion inhibition assays (>24 h)
Proteolytic resistance in serum
Sustained integrin blockade across extended time windows
αvβ3 vs αvβ5 discrimination studies
αvβ3/αvβ5 selectivity profile
αvβ3‑specific pharmacological interpretation; tumor‑model endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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